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For Immediate Release

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the clinical trial data and potential reasons for

the failure of Barusiban in treating preterm labor. The information is presented in a question-

and-answer format to directly address experimental and clinical trial design challenges.

Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase II clinical trial of Barusiban in threatened

preterm labor?

A1: The primary endpoint of the key Phase II trial was the percentage of women who did not

deliver within 48 hours of receiving a single intravenous bolus of Barusiban or placebo. The

trial failed to demonstrate a statistically significant difference between Barusiban and placebo

for this outcome.[1]

Q2: What were the specific results for the primary endpoint across the different dosage

groups?

A2: None of the Barusiban doses showed a significant reduction in uterine contractions

compared to placebo. The percentage of women who remained undelivered at 48 hours was

high across all groups, including placebo, making it difficult to demonstrate a drug-specific

effect. The results are summarized in the table below.[1]
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Q3: What is a potential key reason for the failure of the Barusiban Phase II trial to show

efficacy?

A3: A significant factor contributing to the trial's outcome was the unexpectedly high response

rate in the placebo group. In the study, 72% of women who received the placebo did not deliver

within 48 hours.[1] This high placebo effect reduced the statistical power of the study to detect

a true difference between Barusiban and placebo.

Q4: What was the patient population for this Phase II clinical trial?

A4: The study enrolled 163 pregnant women at a gestational age of 34 to 35 weeks and 6 days

who were experiencing threatened preterm labor.[1] Specific inclusion criteria included regular

uterine contractions and cervical changes.

Troubleshooting Guide for Preterm Labor Clinical
Trials
Issue: High Placebo Response Rate Obscuring Treatment Effect

Problem: A high rate of spontaneous resolution of symptoms in the placebo group can make

it statistically challenging to demonstrate the efficacy of an investigational drug. In the

Barusiban trial, a large percentage of women in the placebo arm did not deliver within the

48-hour observation window.[1]

Troubleshooting Strategies:

Refine Patient Selection Criteria: Consider enrolling patients at an earlier gestational age

or with more severe symptoms who are less likely to experience spontaneous resolution.

Utilize Objective Biomarkers: Incorporate biomarkers predictive of preterm birth to enrich

the study population with subjects at higher risk.

Adaptive Trial Designs: Employ an adaptive trial design that allows for sample size re-

estimation or modification of enrollment criteria based on interim analyses.

Issue: Defining a Clinically Meaningful Primary Endpoint
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Problem: While delaying delivery for 48 hours provides a window for administering

corticosteroids to improve neonatal outcomes, it may not be a sufficiently robust endpoint to

demonstrate the full potential of a tocolytic agent.

Troubleshooting Strategies:

Composite Endpoints: Consider composite endpoints that include prolongation of

pregnancy beyond 48 hours, reduction in neonatal morbidity and mortality, and maternal

safety.

Longer-Term Follow-up: Include longer-term follow-up of both mother and infant to assess

the impact of the intervention on neonatal health and development.

Data Presentation
Table 1: Efficacy of Barusiban in Preventing Preterm Delivery within 48 Hours

Treatment Group Number of Participants (n)
Women Remaining
Undelivered at 48 hours
(%)

Placebo 32 72%

Barusiban (0.3 mg) 31 65%

Barusiban (1 mg) 32 88%

Barusiban (3 mg) 34 71%

Barusiban (10 mg) 34 74%

Data from the randomized, double-blind, placebo-controlled, multicenter study by Thornton et

al., 2009.[1]

Experimental Protocols
Protocol: Phase II Clinical Trial of Barusiban for Threatened Preterm Labor

1. Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
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2. Patient Population: 163 pregnant women with the following characteristics:

Gestational age: 34 weeks and 0 days to 35 weeks and 6 days.

Threatened preterm labor, defined as:

Six or more uterine contractions of at least 30 seconds duration within a 30-minute period.

Cervical length of 15 mm or less.

Cervical dilatation of more than 1 cm and less than 4 cm.

3. Randomization and Blinding: Participants were randomly assigned to one of five treatment

groups in a double-blind manner.

4. Investigational Product Administration: A single intravenous bolus of one of the following:

Placebo

Barusiban 0.3 mg

Barusiban 1 mg

Barusiban 3 mg

Barusiban 10 mg

5. Primary Endpoint: The primary efficacy endpoint was the percentage of women in each

treatment group who had not delivered within 48 hours of administration of the study drug.

6. Safety Assessments: Maternal, fetal, and neonatal safety profiles were monitored throughout

the study.
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Caption: Oxytocin receptor signaling pathway and the inhibitory action of Barusiban.

Logical Workflow: Investigating Barusiban's Clinical Trial Failure
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Preclinical Phase

Clinical Phase II

Analysis of Failure

Promising Preclinical Data:
- High potency and selectivity for OTR

- Effective in animal models

Phase II Trial Design:
- Randomized, double-blind, placebo-controlled
- N=163, threatened preterm labor (34-36 wks)

Led to

Trial Outcome:
- No significant difference vs. placebo

- High placebo response (72% undelivered at 48h)

Resulted in

High Placebo Effect:
- Spontaneous resolution of contractions
- Difficulty in demonstrating drug efficacy

Primary Reason

Patient Population:
- Late gestational age may have higher

  rates of resolving contractions

Contributing Factor

Endpoint Selection:
- 48h tocolysis may not be sufficient to

  show clinically meaningful benefit

Potential Issue

Future Research Directions:
- Trials in earlier gestation

- Use of predictive biomarkers
- Explore different endpoints
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Caption: Logical workflow analyzing the reasons for Barusiban's clinical trial failure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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